Benzyl 3-(chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
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Overview
Description
Benzyl 3-(chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a synthetic organic compound belonging to the imidazo[1,2-a]pyrazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chloromethyl and Difluoromethyl Groups: These functional groups can be introduced via halogenation and fluorination reactions.
Esterification: The carboxylate group can be formed through esterification reactions using benzyl alcohol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound may participate in oxidation or reduction reactions depending on the reagents used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of azides or thiols derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 3-(chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazine Derivatives: Compounds with similar core structures but different functional groups.
Chloromethyl and Difluoromethyl Compounds: Compounds with similar functional groups but different core structures.
Uniqueness
Benzyl 3-(chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is unique due to its specific combination of functional groups and core structure, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16ClF2N3O2 |
---|---|
Molecular Weight |
355.76 g/mol |
IUPAC Name |
benzyl 3-(chloromethyl)-2-(difluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C16H16ClF2N3O2/c17-8-12-14(15(18)19)20-13-9-21(6-7-22(12)13)16(23)24-10-11-4-2-1-3-5-11/h1-5,15H,6-10H2 |
InChI Key |
WBEIJLHRIZUYQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC(=C2CCl)C(F)F)CN1C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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